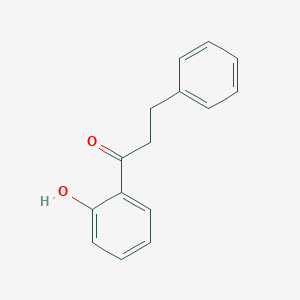

2'-Hydroxy-3-phenylpropiophenone

描述

2'-Hydroxy-3-phenylpropiophenone is an organic compound with the molecular formula C₁₅H₁₄O₂. chemsrc.com It is recognized as a derivative of propiophenone (B1677668) and holds a position of interest in synthetic and medicinal chemistry. chemicalbook.comontosight.ai The compound presents as a solid, appearing as off-white or slightly yellow crystals. chemicalbook.comcymitquimica.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| CAS Number | 3516-95-8 |

| Melting Point | 36-37 °C |

| Boiling Point | 158 °C at 2 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| Appearance | Off-White to Slightly Yellow Solid/Crystals |

Data sourced from multiple chemical suppliers and databases. chemsrc.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

This compound belongs to the larger class of compounds known as propiophenones, which are aryl ketones. wikipedia.org The core structure of propiophenone consists of a benzene (B151609) ring attached to a propan-1-one group. wikipedia.org Propiophenones serve as crucial intermediates in the synthesis of a wide array of organic compounds, particularly pharmaceuticals. ontosight.aiwikipedia.org

The structure of this compound is distinguished by two key modifications to the basic propiophenone skeleton: a hydroxyl (-OH) group at the 2' position of the phenyl ring and an additional phenyl group at the 3-position of the propane (B168953) chain. This structure is also referred to as 2'-hydroxydihydrochalcone. chemicalbook.comcymitquimica.com This places it within the dihydrochalcone (B1670589) subclass of flavonoids, which are known for their diverse biological activities. The presence of the hydroxyl group and the second phenyl ring significantly influences the molecule's chemical properties and reactivity compared to the parent propiophenone molecule. ontosight.ai

The this compound framework serves as a significant structural motif or "scaffold" in the development of bioactive molecules. unipa.itbiolmolchem.com A key example of its importance is its role as a known metabolite and a synthetic intermediate for Propafenone (B51707), a Class 1C antiarrhythmic agent used to treat various heart rhythm disorders. chemicalbook.comchemicalbook.comtcichemicals.comdrugbank.com It is often referred to as Propafenone EP Impurity A. chemicalbook.comchemicalbook.com

Beyond its connection to Propafenone, derivatives of this compound have themselves been the subject of research, demonstrating a range of biological activities. Studies have indicated that derivatives of this compound exhibit antiarrhythmic, spasmolytic, and local anaesthetic properties. chemsrc.comchemicalbook.comsigmaaldrich.comchemicalbook.com Furthermore, broader research into phenylpropiophenone derivatives has explored their potential as anticancer agents, highlighting the versatility of this chemical scaffold in medicinal chemistry. nih.gov The ability to modify the core structure allows chemists to synthesize new compounds with potentially enhanced or novel therapeutic effects. ontosight.ai

Initial research interest in this compound was closely tied to the development and understanding of its derivatives. Scientific articles from the late 1980s began to report on the local anesthetic and antiarrhythmic activities of molecules derived from this core structure. chemsrc.com

The research focus evolved significantly with the identification of this compound as a metabolite of the widely used drug, Propafenone. chemicalbook.comchemicalbook.com This discovery prompted further investigation into its role within the metabolic pathway of Propafenone and its potential biological implications. Concurrently, its utility as a key starting material for the synthesis of Propafenone and its analogues solidified its importance in pharmaceutical manufacturing. tcichemicals.comgoogle.com More recent research has broadened to explore the potential of the phenylpropiophenone scaffold in other therapeutic areas, such as oncology, indicating a continuing evolution in the scientific interest surrounding this class of compounds. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-hydroxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPGMXJLFWGRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074658 | |

| Record name | 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3516-95-8 | |

| Record name | 2′-Hydroxydihydrochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3516-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxy-3-phenylpropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003516958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyphenyl)-3-phenylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXY-3-PHENYLPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VE7O0Z9NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 3 Phenylpropiophenone and Its Analogs

Strategies for the De Novo Synthesis of 2'-Hydroxy-3-phenylpropiophenone

The construction of the this compound core can be approached from different starting materials and synthetic philosophies.

A well-established and robust method for the synthesis of this compound involves a multi-step sequence starting from readily available phenol. This classical pathway is characterized by a series of fundamental organic reactions.

The initial step often involves the Fries rearrangement of a phenyl ester, such as phenylacetate, to generate o-hydroxyacetophenone. This reaction is catalyzed by Lewis acids, typically aluminum chloride (AlCl₃), and the regioselectivity (ortho vs. para substitution) can be influenced by reaction conditions such as temperature. Higher temperatures (above 160°C) generally favor the formation of the ortho-isomer, which is the desired precursor for this synthesis. nih.govchemicalbook.com

The subsequent step is a Claisen-Schmidt condensation between o-hydroxyacetophenone and benzaldehyde (B42025). This base-catalyzed reaction forms a 2'-hydroxychalcone (B22705), specifically 1-(2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one, which is the α,β-unsaturated ketone precursor to the target molecule. ijpsonline.com The yield of this condensation can be optimized by adjusting the base, solvent, and temperature. ijpsonline.com

Finally, the α,β-double bond of the 2'-hydroxychalcone is selectively reduced to afford this compound. A common method for this transformation is catalytic hydrogenation , employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. ijpsonline.com The choice of solvent can be critical in this step to avoid over-reduction of the carbonyl group. nih.gov

A summary of this classical synthetic pathway is presented in the table below.

| Step | Reaction | Reactants | Key Reagents/Catalysts | Typical Conditions | Product |

| 1 | Fries Rearrangement | Phenylacetate | Anhydrous AlCl₃ | Reflux in chlorobenzene, 4 hours | o-Hydroxyacetophenone |

| 2 | Claisen-Schmidt Condensation | o-Hydroxyacetophenone, Benzaldehyde | NaOH | 96% aqueous methanol, 4 hours | 1-(2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one |

| 3 | Catalytic Hydrogenation | 1-(2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one | 10% Pd/C, H₂ | Ethanol, 55°C, 1 atm, 48 hours | This compound |

More recent synthetic strategies aim to improve the efficiency of the synthesis of this compound, often by reducing the number of steps. One notable contemporary method is the chemoselective O-arylation of a carboxylic acid .

This approach involves the reaction of 3-phenylpropionic acid with an aryne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126). The aryne is generated in situ under mild conditions, and the subsequent nucleophilic attack by the carboxylate of 3-phenylpropionic acid leads to the formation of the desired product in a single step with good yield. chemicalbook.com

The conditions for this innovative one-pot synthesis are detailed in the following table.

| Step | Reaction | Reactants | Key Reagents/Catalysts | Conditions | Yield |

| 1 | O-arylation | 3-Phenylpropionic acid, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | NaOH, CsF | Acetonitrile, 80°C, 4 hours | 73% |

Derivatization and Analog Synthesis of the this compound Scaffold

The this compound molecule is a valuable platform for the synthesis of a wide array of derivatives, most notably the antiarrhythmic drug propafenone (B51707) and its analogs. researchgate.net These syntheses primarily involve modifications at the 2'-hydroxyl group.

The most significant functional group interconversion of this compound is its etherification to introduce a propanolamine (B44665) side chain, a key structural feature of many beta-blockers and antiarrhythmic agents.

This transformation is typically carried out in a two-step sequence:

Reaction with Epichlorohydrin: The phenolic hydroxyl group of this compound reacts with epichlorohydrin in the presence of a base (e.g., NaOH) to form an epoxide intermediate, 1-[2-(oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one. This reaction is a Williamson ether synthesis followed by an intramolecular cyclization.

Aminolysis: The resulting epoxide is then opened by reaction with an amine, such as n-propylamine, to yield the desired 1,3-amino alcohol derivative. This step, known as aminolysis, proceeds via nucleophilic attack of the amine on one of the epoxide carbons. rasayanjournal.co.in

The synthesis of propafenone from this compound is outlined in the table below.

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Etherification/Epoxidation | This compound | Epichlorohydrin, NaOH | 1-[2-(Oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one |

| 2 | Aminolysis | 1-[2-(Oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one | n-Propylamine | Propafenone |

The synthesis of specific analogs of this compound may require control over regioselectivity and stereoselectivity.

Regioselectivity: The aromatic rings of the this compound scaffold are susceptible to electrophilic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. The 2'-hydroxyl group is a strongly activating, ortho-, para-directing group, while the propiophenone (B1677668) side chain is a deactivating, meta-directing group. Therefore, electrophilic substitution, such as halogenation or nitration, is expected to occur predominantly at the positions ortho and para to the hydroxyl group on the first aromatic ring. For example, nitration of related phenolic compounds often yields a mixture of ortho- and para-nitro derivatives, with the ratio depending on the specific reaction conditions. mdpi.com

Stereoselectivity: The synthesis of propafenone and its analogs introduces a chiral center at the 2-position of the propanolamine side chain. The commercial drug is a racemic mixture. However, stereoselective syntheses have been developed to obtain individual enantiomers, as they may exhibit different pharmacological activities. One approach involves the use of chiral pool building blocks and an acetalic protective group, which facilitates the separation of diastereomers and the assignment of absolute configuration via NMR spectroscopy. nih.gov Studies have shown that for some propafenone-type modulators of multidrug resistance, the (R)-configured isomers at the propanolamine chiral center are significantly more active than the (S)-isomers. nih.gov

The development of radiolabeled analogs of this compound is crucial for their use as probes in positron emission tomography (PET) imaging studies. The most commonly used radioisotopes for PET are carbon-11 (¹¹C, t½ ≈ 20 min) and fluorine-18 (¹⁸F, t½ ≈ 110 min).

While specific radiolabeling procedures for this compound are not extensively documented, general strategies for labeling phenolic compounds and their derivatives can be applied.

¹¹C-Labeling: A common method for introducing ¹¹C is through methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. For this compound, this would involve the O-methylation of the phenolic hydroxyl group. This would yield 2'-methoxy-3-phenylpropiophenone labeled with ¹¹C.

¹⁸F-Labeling: Introducing ¹⁸F often involves nucleophilic substitution with [¹⁸F]fluoride. This can be achieved by:

Direct Aromatic Substitution: This requires an activated aromatic ring with a suitable leaving group (e.g., a nitro or trimethylammonium group) at the desired position for fluorination.

Labeling of a Prosthetic Group: A small, reactive molecule containing ¹⁸F (a prosthetic group) can be synthesized and then coupled to the this compound scaffold or one of its precursors. For example, [¹⁸F]fluoroethyl or [¹⁸F]fluorobenzyl groups can be attached to the phenolic oxygen.

For propafenone analogs, radiolabeling could be achieved by synthesizing a radiolabeled version of the propanolamine side chain or by introducing a radioisotope onto one of the aromatic rings of a suitable precursor before the final synthetic steps. nih.gov

Challenges and Limitations in Synthetic Protocols

The synthesis of this compound and its analogs, while achievable through various organic transformations, is not without its challenges. The primary routes, including the Fries rearrangement and the Claisen-Schmidt condensation followed by reduction, present specific limitations that can impact yield, purity, and scalability. These challenges often necessitate careful optimization of reaction conditions and purification strategies.

The Fries rearrangement often requires harsh conditions, including the use of stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃). These catalysts are corrosive and sensitive to moisture, making the reaction setup and workup procedures demanding. Furthermore, the use of such strong acids can be incompatible with substrates bearing sensitive functional groups, limiting the scope of the reaction for synthesizing a diverse range of analogs. Heavily substituted acyl or aromatic components can also lead to lower yields due to steric hindrance. In some cases, the reaction has been reported to yield a complex mixture of four products with low yields of around 10% for each, necessitating chromatographic separation nih.gov.

Another prevalent synthetic strategy involves the Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) with benzaldehyde to form a 2'-hydroxychalcone intermediate, which is subsequently reduced to this compound. A primary challenge in the Claisen-Schmidt condensation step is the potential for side reactions. Under basic conditions, the initially formed chalcone (B49325) can undergo intramolecular cyclization to yield the corresponding flavanone as a significant byproduct. The formation of β-hydroxyketone derivatives has also been observed, and their isolation is dependent on the work-up conditions researchgate.net. The choice of base, solvent, and temperature can drastically affect the product distribution and yield ajrconline.org. For example, while sodium hydroxide (B78521) is an effective catalyst, other bases like calcium hydroxide and magnesium hydroxide have proven to be ineffective ajrconline.org.

The subsequent reduction of the 2'-hydroxychalcone intermediate to afford this compound presents its own set of challenges, primarily centered around chemoselectivity. The goal is to selectively reduce the carbon-carbon double bond of the α,β-unsaturated ketone system without affecting the carbonyl group. Catalytic hydrogenation is a common method, but achieving high selectivity can be difficult. Over-reduction to the corresponding 1,3-diarylpropane-1-ol or complete reduction to the 1,3-diarylpropane can occur, especially with highly active catalysts or harsh reaction conditions.

Solvent choice plays a crucial role in directing the selectivity of the hydrogenation. For instance, it has been demonstrated that the hydrogenation of 2'-hydroxychalcones in ethanol can lead to the formation of 1,3-diarylpropanes, while using dichloromethane as the solvent favors the desired dihydrochalcones (2'-Hydroxy-3-phenylpropiophenones) uniovi.es. The catalyst loading is also a critical parameter; a lower catalyst loading may result in incomplete conversion or a mixture of products uniovi.es. The presence of the ortho-hydroxyl group in the chalcone can also influence the reaction, potentially through chelation effects, making the reduction more challenging compared to unsubstituted chalcones uniovi.es.

The challenges associated with these primary synthetic routes are summarized in the table below, highlighting the key limitations and the stages at which they occur.

| Synthetic Route | Step | Challenges and Limitations |

| Fries Rearrangement | Rearrangement of phenyl 3-phenylpropionate | - Lack of regioselectivity leading to a mixture of ortho and para isomers. wikipedia.orgbyjus.com- Harsh reaction conditions requiring strong Lewis acids. wikipedia.orgbyjus.com- Low yields with sterically hindered or deactivated substrates. wikipedia.orgbyjus.com- Formation of multiple byproducts, complicating purification. nih.gov |

| Claisen-Schmidt Condensation & Reduction | Claisen-Schmidt Condensation | - Formation of flavanone byproduct through intramolecular cyclization. researchgate.net- Formation of stable β-hydroxyketone intermediates. researchgate.net- Reaction conditions (base, solvent, temperature) significantly impact yield and product distribution. ajrconline.org |

| Catalytic Hydrogenation of 2'-hydroxychalcone | - Difficulty in achieving chemoselective reduction of the C=C bond without affecting the C=O group. uniovi.esresearchgate.net- Potential for over-reduction to alcohols or alkanes. uniovi.es- Strong influence of solvent and catalyst loading on product selectivity. uniovi.es- The ortho-hydroxyl group can complicate the reduction process. uniovi.es |

Structure Activity Relationship Sar Studies of 2 Hydroxy 3 Phenylpropiophenone Analogs

Systematic Structural Modifications and Their Biological Activity Profiles

Systematic modifications of the 2'-hydroxy-3-phenylpropiophenone scaffold have been pivotal in elucidating the structural requirements for biological activity. The most extensively studied modifications have centered on the derivatization of the 2'-hydroxyl group, leading to the development of propafenone (B51707) and its analogs.

The core of propafenone's structure is the introduction of a 2-hydroxy-3-(propylamino)propoxy side chain at the 2'-position of the this compound molecule. This modification is crucial for its antiarrhythmic activity. SAR studies on propafenone analogs have revealed that the protonated nitrogen atom, the ether linkage, the carbonyl group, and the aromatic moieties are all critical for interaction with ion channels, which are the primary targets for antiarrhythmic drugs.

Further systematic modifications have explored the impact of altering the amino group in the side chain. For instance, analogs with a quaternary nitrogen atom have been synthesized and evaluated. These quaternary analogs, being permanently positively charged, exhibit different membrane transit properties compared to their tertiary amine counterparts. While they still interact with targets like P-glycoprotein (P-gp), their efficacy and the nature of their interaction can be altered.

Modifications to the propyl group of the propylamino moiety have also been investigated. Altering the length and bulk of this alkyl chain can influence the lipophilicity and steric profile of the molecule, thereby affecting its binding affinity and selectivity for various biological targets.

Influence of Substituent Effects on Pharmacological Potency and Selectivity

The pharmacological potency and selectivity of this compound analogs are profoundly influenced by the nature and position of substituents on the aromatic rings and the side chain.

For propafenone-type analogs, the lipophilicity and hydrogen bond acceptor strength are key determinants of their biological activity, particularly as inhibitors of P-glycoprotein. researchgate.net A strong correlation has been observed between the lipophilicity of these analogs and their ability to stimulate P-gp ATPase activity. researchgate.net This suggests that more lipophilic compounds are better able to partition into the cell membrane and interact with the transmembrane domains of P-gp.

The electronic properties of substituents also play a crucial role. In the broader class of chalcones, which share structural similarities with the propiophenone (B1677668) scaffold, the presence of electron-donating or electron-withdrawing groups on the phenyl rings significantly influences their anticancer activity. nih.gov For instance, electron-donating groups can enhance the electron density of the aromatic system, potentially altering binding interactions with target proteins. Conversely, electron-withdrawing groups can create regions of positive charge, which may be favorable for interactions with electron-rich pockets in a receptor.

In a series of 2-hydroxychalcone (B1664081) derivatives, the presence of a 2'-chlorophenyl moiety on the B-ring resulted in moderate antimicrobial activity. sigmaaldrich.com This highlights how a specific substituent at a particular position can confer a distinct biological activity profile. Similarly, in other chalcone (B49325) series, substitutions with hydroxy, methoxy (B1213986), and chloro groups have been shown to modulate cholinesterase inhibition, with the position of the substituent being a critical factor.

The following table summarizes the influence of certain substituents on the biological activity of related chalcone structures, which can provide insights into potential effects on the this compound scaffold.

| Scaffold/Analog Type | Substituent | Position | Observed Influence on Biological Activity |

| Chalcone | 4-amino-4'-ethoxy | Ring A and B | Equivalent anti-inflammatory activity to reference drug; promising antioxidant and antiulcer activities. |

| Chalcone | 4-amino-4'-methoxy | Ring A and B | Equivalent anti-inflammatory activity to reference drug; promising antioxidant and antiulcer activities. |

| 2-Hydroxychalcone | 2'-chlorophenyl | B-ring | Moderate antimicrobial activity against certain pathogens. |

| Chalcone | Hydroxy group | Ring A (ortho to carbonyl) | Promising role in acetylcholinesterase (AChE) inhibition. |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies have been instrumental in understanding the structural requirements for the biological activity of this compound analogs, particularly those related to propafenone. These computational techniques correlate the chemical structure of compounds with their biological activities to develop predictive models.

For a series of propafenone-type multidrug resistance (MDR) modulators, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been conducted. mdpi.com These studies revealed the importance of hydrophobicity as a spatially-directed molecular property for MDR-modulating activity. The models indicated that hydrophobic fields, alone or in combination with steric fields, yielded the highest predictive power. mdpi.com This aligns with experimental findings that emphasize the role of lipophilicity in the interaction of these compounds with P-glycoprotein.

A pre-QSAR analysis of propafenone analogs with chemosensitizing activity was performed to establish a pharmacophore model. nih.gov This model was then used to design and synthesize novel analogs with potent chemosensitizing activity in adriamycin-resistant cancer cell lines. nih.gov

More broadly, QSAR studies on other propiophenone derivatives have been conducted to explore their potential as anti-HIV-1 protease inhibitors. These models have helped to identify key structural features that enhance this specific biological activity. researchgate.netsimulations-plus.com

The general approach in QSAR modeling involves the following steps:

Data Set Preparation: A series of structurally related compounds with measured biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The following table presents a conceptual overview of descriptors that are often found to be significant in QSAR models of compounds with similar structural features.

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole moment, Atomic charges | Can influence electrostatic interactions with the target protein. |

| Steric | Molecular volume, Surface area | The size and shape of the molecule can determine its fit within a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices | Describe the branching and connectivity of the molecule, which relates to its overall shape and flexibility. |

Comparative SAR Analysis with Related Chemical Scaffolds

A comparative analysis of the structure-activity relationships of this compound with related chemical scaffolds, such as chalcones and dihydrochalcones, provides valuable insights into the key structural features that govern their biological activities.

This compound vs. Chalcones:

Chalcones (1,3-diaryl-2-propen-1-ones) are bioprecursors to flavonoids and possess an α,β-unsaturated ketone system, which is a key difference from the saturated propiophenone backbone. This unsaturation introduces rigidity and a planar conformation to the molecule. The electrophilic nature of the α,β-unsaturated carbonyl system in chalcones is often implicated in their biological activities, including anticancer and antimicrobial effects, through Michael addition reactions with biological nucleophiles.

In contrast, the saturated chain in this compound (which can be considered a dihydrochalcone) provides greater conformational flexibility. This flexibility can be advantageous for fitting into certain receptor binding pockets. The absence of the reactive α,β-unsaturated system may also lead to a different pharmacological and toxicological profile.

SAR studies on chalcones have shown that the substitution pattern on both aromatic rings is critical for their activity. For example, the presence of hydroxyl and methoxy groups can significantly modulate their antioxidant, anti-inflammatory, and enzyme inhibitory properties.

This compound vs. Dihydrochalcones:

This compound is a type of dihydrochalcone (B1670589). SAR studies on other dihydrochalcones have highlighted the importance of the hydroxylation pattern for their antioxidant activity. mdpi.comnih.gov For instance, the position of hydroxyl groups on the aromatic rings and whether they are free or glycosylated significantly impacts their radical scavenging capabilities. mdpi.comnih.gov A 2',6'-di-OH moiety has been found to confer higher electron transfer and hydrogen atom transfer activities compared to a 2',4'-di-OH moiety due to resonance with the adjacent keto group. mdpi.comnih.gov

The following table provides a comparative summary of the key structural features and their general influence on the biological activity of these related scaffolds.

| Feature | This compound | Chalcone | Dihydrochalcone |

| Propiophenone/Propenone Chain | Saturated, flexible | Unsaturated (α,β-double bond), rigid, planar | Saturated, flexible |

| Key Reactive Group | Carbonyl group | α,β-Unsaturated carbonyl (Michael acceptor) | Carbonyl group |

| General Biological Activities | Antiarrhythmic (as propafenone), P-gp inhibition | Anticancer, antimicrobial, anti-inflammatory, antioxidant | Antioxidant, various others depending on substitution |

| Influence of 2'-Hydroxy Group | Crucial for derivatization to active compounds like propafenone | Important for certain activities, contributes to chelation and hydrogen bonding | Key contributor to antioxidant activity |

Biological Activities and Pharmacological Investigations of 2 Hydroxy 3 Phenylpropiophenone and Its Analogs

Modulation of Multidrug Resistance Mechanisms

A significant area of research for analogs of 2'-Hydroxy-3-phenylpropiophenone is their ability to modulate multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump anticancer drugs out of the cell. youtube.com

Propafenone (B51707) and its primary metabolites, 5-hydroxypropafenone (B19502) and N-desalkylpropafenone, have been identified as inhibitors of human P-glycoprotein. nih.gov In studies using Caco-2 cell monolayers, which are a model for the intestinal barrier and express P-gp, these compounds effectively inhibited the transport of the known P-gp substrate, digoxin. nih.gov Propafenone itself was the most potent inhibitor among the three, with an IC50 value of 6.8 µM, followed by its metabolites. nih.gov This inhibitory action suggests that such compounds could be used to reverse P-gp-mediated drug resistance, potentially increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents. nih.govnih.gov

Interestingly, while propafenone and N-desalkylpropafenone were found to be inhibitors, they were not identified as substrates for P-gp transport. In contrast, the 5-hydroxypropafenone metabolite was shown to be actively transported by P-gp, indicating a more complex interaction with the efflux pump. nih.gov

Antiarrhythmic Potentials and Electrophysiological Characterization

The most well-documented pharmacological activity of this compound derivatives is their antiarrhythmic effect, with propafenone being a clinically used Class 1C antiarrhythmic agent. drugbank.comwikipedia.org These compounds exert their primary effect by directly stabilizing myocardial membranes.

The electrophysiological characterization reveals that their mechanism of action involves the blockade of fast inward sodium channels in cardiac muscle cells. wikipedia.orgpatsnap.com This action reduces the maximum rate of depolarization (Phase 0 of the action potential), thereby slowing down conduction velocity in the heart's tissues. wikipedia.orgresearchgate.net This effect is more pronounced in cells with a high firing rate, making it effective against tachyarrhythmias. wikipedia.org By slowing conduction and prolonging the effective refractory period, these compounds can suppress abnormal cardiac rhythms. researchgate.net

In addition to sodium channel blockade, propafenone exhibits weak beta-adrenergic blocking activity, which can contribute to its antiarrhythmic profile by reducing heart rate and myocardial contractility. wikipedia.orgpatsnap.com Some research also points to an influence on potassium channels, which may help in prolonging the repolarization phase of the cardiac action potential. patsnap.com Studies on newly synthesized derivatives with substitutions on the benzyl (B1604629) moiety, such as 5OCl-PF and 5OF-PF, have been conducted to explore how structural changes impact antiarrhythmic efficacy, though these particular analogs did not show improvement over the parent compound, propafenone. researchgate.netceon.rs

Spasmolytic and Local Anesthetic Activities

Derivatives of this compound have also been reported to possess both spasmolytic and local anesthetic properties. sigmaaldrich.com The local anesthetic action is mechanistically linked to the primary antiarrhythmic effect: the blockade of sodium channels. wikipedia.org By inhibiting the influx of sodium ions into nerve cells, these compounds prevent the generation and conduction of nerve impulses, which is the basis of local anesthesia. Propafenone's local anesthetic activity is considered to be approximately equivalent to that of procaine. drugbank.com This property has been demonstrated experimentally, for instance, by its action on the cornea of guinea pigs.

Anticancer and Cytotoxic Effects

Beyond their cardiovascular and MDR-modulating effects, phenylpropiophenone derivatives have been investigated as potential anticancer agents. A study evaluating a series of twelve chalcone (B49325) and propafenone derivatives demonstrated cytotoxic activity against a panel of human cancer cell lines, including HeLa (cervical cancer), Fem-X (melanoma), PC-3 (prostate cancer), MCF-7 (breast cancer), LS174 (colon cancer), and K562 (chronic myelogenous leukemia). nih.gov

Further investigation into propafenone specifically has shown it has an inhibitory effect on the proliferation of A549 lung cancer cells and HeLa cervical cancer cells. cjcrcn.org The cytotoxic effect in HeLa cells was found to be mediated through the induction of apoptosis. cjcrcn.org This suggests that the anticancer potential of this compound class extends to inducing programmed cell death in tumor cells.

Other Reported Biological Activities (e.g., Thermochromic Properties of Derivatives)

While the primary biological activities of this compound derivatives are well-defined, the literature also contains reports of other properties. For instance, some analogs have been noted for their hypotensive (blood pressure lowering) effects.

Thermochromic properties, the ability to change color with temperature, are not a widely reported feature of this specific class of propiophenone (B1677668) derivatives. However, this characteristic is well-documented in structurally related Schiff bases, which are often synthesized from similar precursors. Schiff bases derived from aldehydes and amines can exhibit thermochromism due to tautomerism between enol and keto forms, influenced by molecular packing in the crystal state. While not directly observed in the core this compound structure itself, the potential to create thermochromic materials from related synthetic pathways exists.

Mechanistic Elucidation of Biological Actions

The diverse pharmacological effects of this compound analogs stem from their interaction with specific molecular targets.

Multidrug Resistance: The mechanism for overcoming MDR is the direct inhibition of the P-glycoprotein efflux pump. nih.govdrugbank.com By binding to P-gp, these compounds competitively inhibit the transporter's ability to bind and expel other drugs, such as chemotherapeutics. This leads to higher intracellular drug accumulation and restores sensitivity in resistant cells. nih.gov

Anticancer Effects: The anticancer mechanism appears to be multifactorial. In HeLa cells, propafenone has been shown to induce apoptosis and elevate the expression of the tumor suppressor protein p53. cjcrcn.org An increase in p53 can halt the cell cycle and trigger programmed cell death, which is a key mechanism for eliminating cancerous cells. Quantitative structure-activity relationship (QSAR) studies on phenylpropiophenone derivatives have also been performed to identify the key molecular descriptors and pharmacophores responsible for their cytotoxic activity, aiming to design novel derivatives with enhanced anticancer potency. nih.gov

Computational and Theoretical Chemistry Approaches in the Study of 2 Hydroxy 3 Phenylpropiophenone

Molecular Modeling and Docking Studies

Molecular modeling and docking are pivotal in predicting the interaction of a small molecule like 2'-Hydroxy-3-phenylpropiophenone with biological macromolecules, such as enzymes and receptors. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related chalcones and dihydrochalcones.

Docking studies on 2'-hydroxychalcone (B22705) derivatives have been performed to evaluate their potential as inhibitors of various enzymes, including SARS-CoV-2 main protease. nih.gov These studies typically involve preparing the 3D structure of the ligand (this compound) and the target protein, followed by the use of docking software to predict the most favorable binding poses and estimate the binding affinity. The presence of a hydroxyl group and a carbonyl group in this compound makes it a candidate for forming hydrogen bonds with amino acid residues in a protein's active site. The phenyl rings can also participate in hydrophobic and π-π stacking interactions.

The Automated Topology Builder (ATB) and Repository provides pre-calculated molecular topology parameters for this compound, which are essential for molecular dynamics simulations and can be utilized in the preparation phase of docking studies. uq.edu.au The pharmacophore of related dihydrochalcones has been identified as being dependent on the substitution pattern of hydroxyl groups, which are crucial for their antioxidant activity. nih.gov Such information is vital for guiding docking simulations and interpreting their results.

Table 1: Key Molecular Features of this compound for Docking Studies

| Feature | Potential Interaction Type | Interacting Partner in Proteins |

|---|---|---|

| Hydroxyl (-OH) group | Hydrogen Bond Donor/Acceptor | Amino acid residues (e.g., Asp, Glu, Ser, Thr) |

| Carbonyl (C=O) group | Hydrogen Bond Acceptor | Amino acid residues (e.g., Arg, Lys, His) |

| Phenyl rings | Hydrophobic, π-π Stacking | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Flexible Propiophenone (B1677668) Chain | Conformational Adaptability | Binding pocket of the protein |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. For this compound, these calculations can elucidate its reactivity, stability, and spectroscopic properties.

Studies on related molecules like 2'-hydroxypropiophenone (B1664087) and other ketones provide a framework for the types of insights that can be gained. nih.govsigmaaldrich.com DFT can be used to calculate a variety of molecular properties, including:

Optimized Molecular Geometry: Determining the most stable 3D arrangement of atoms.

Electron Distribution: Visualizing the electron density and identifying electron-rich and electron-deficient regions through molecular electrostatic potential (MEP) maps. The oxygen atoms of the hydroxyl and carbonyl groups are expected to be the most electron-rich sites, making them susceptible to electrophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution indicate the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a descriptor of chemical reactivity.

Keto-Enol Tautomerism: Computational studies can predict the relative stability of the keto and enol forms of the molecule and the energy barrier for their interconversion. orientjchem.org For this compound, the keto form is generally more stable.

Research on other dihydrochalcones has shown that the antioxidant activity is related to electronic properties such as ionization potential and O-H bond dissociation energy, which can be accurately calculated using quantum chemical methods. nih.gov

Table 2: Predicted Electronic Properties of this compound from Analogous Studies

| Property | Significance | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy | Electron donating ability | Relatively high, indicating susceptibility to electrophilic attack |

| LUMO Energy | Electron accepting ability | Relatively low, indicating ability to accept electrons |

| HOMO-LUMO Gap | Chemical reactivity and stability | Moderate gap, suggesting a balance of stability and reactivity |

| Molecular Electrostatic Potential | Reactive sites | Negative potential around oxygen atoms, positive potential around hydroxyl hydrogen |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propiophenone side chain in this compound allows it to adopt various conformations, which can influence its biological activity. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Studies on similar dihydrochalcones reveal that the presence of an intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen is a key feature that stabilizes the conformation. mdpi.com This interaction imparts a degree of planarity to that region of the molecule. The σ-bond connecting the 1'-carbon and the adjacent keto group can rotate, allowing for different orientations of the phenyl rings relative to each other. mdpi.com

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound in different environments, such as in a solvent or bound to a protein. The ATB repository provides the necessary topology files to initiate such simulations. uq.edu.au MD simulations can reveal:

The flexibility of different parts of the molecule.

The stability of intramolecular hydrogen bonds.

The interaction with solvent molecules.

The conformational changes that occur upon binding to a biological target.

Table 3: Key Conformational Features of this compound

| Feature | Description | Impact on Properties |

|---|---|---|

| Intramolecular Hydrogen Bond | Between the 2'-OH and the carbonyl oxygen | Stabilizes the conformation, influences reactivity |

| Rotatable Bonds | In the ethyl-phenyl side chain | Leads to multiple low-energy conformers |

| Phenyl Ring Orientations | Can adopt various relative orientations | Affects the overall shape and potential for intermolecular interactions |

Application of Network-Based Approaches for Metabolite Activity Prediction

Network-based approaches, such as network pharmacology and metabolomics, are powerful tools for predicting the biological activities of metabolites and understanding their mechanisms of action. jove.com this compound is a known metabolite of the antiarrhythmic drug Propafenone (B51707). chemicalbook.com

Network pharmacology can be used to predict the potential protein targets of this compound by constructing and analyzing compound-target interaction networks. This approach can help to identify the biological pathways that might be modulated by this metabolite. Given its structural similarity to flavonoids, it is plausible that it could interact with pathways associated with this class of compounds, such as those involved in inflammation and oxidative stress. nih.gov

Metabolomics studies can identify and quantify this compound in biological samples, and by correlating its levels with changes in other metabolites and clinical outcomes, its biological role can be inferred. Integrated analysis of metabolomics and transcriptomics data can build regulatory networks to understand how the presence of this metabolite might influence gene expression and, consequently, cellular function. nih.gov

Table 4: Potential Network-Based Analysis of this compound

| Approach | Application | Expected Outcome |

|---|---|---|

| Network Pharmacology | Prediction of protein targets | Identification of potential biological pathways affected by the metabolite |

| Metabolomics | Detection and quantification in biological systems | Correlation of its levels with physiological or pathological states |

| Integrated Multi-Omics | Combining metabolomics with genomics, transcriptomics, etc. | A comprehensive view of its mechanism of action |

Computational Prediction of Reaction Mechanisms

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including the synthesis and metabolism of this compound. By calculating the energies of reactants, transition states, and products, the most likely reaction pathways can be determined.

The synthesis of this compound can occur through various routes, and computational methods can help to optimize reaction conditions by providing insights into the reaction mechanism. For instance, in reactions involving the carbonyl group, such as thionation or reduction, DFT calculations can predict the reactivity and selectivity. acs.org

Computational studies on the formation of ketones from alcohols have shown that these reactions are often exergonic and can proceed through radical-based mechanisms. researchgate.net The metabolism of this compound itself can also be studied computationally to predict its further breakdown products in biological systems. These predictions are crucial for understanding the complete lifecycle of the compound and its derivatives in a biological context.

Table 5: Application of Computational Chemistry to Reaction Mechanisms

| Reaction Type | Computational Approach | Insights Gained |

|---|---|---|

| Synthesis | DFT calculations of reaction pathways | Understanding of transition states, activation energies, and optimization of conditions |

| Carbonyl Group Reactions | DFT calculations of reactivity indices | Prediction of regioselectivity and stereoselectivity |

| Metabolism | Quantum chemical calculations of bond dissociation energies | Identification of likely sites of metabolic attack and prediction of metabolites |

Role As a Metabolite and Impurity in Pharmaceutical Contexts

Identification and Characterization as a Metabolite of Propafenone (B51707)

2'-Hydroxy-3-phenylpropiophenone, also known by other names such as 2'-Hydroxydihydrochalcone, is recognized as a metabolite of propafenone. chemicalbook.comchemicalbook.comchemicalbook.com Propafenone is an antiarrhythmic agent used to treat irregular heartbeats. youtube.comwikipedia.org Following administration, propafenone undergoes extensive metabolism in the body, leading to the formation of various byproducts. wikipedia.orgnih.gov

Studies on the biotransformation of propafenone have identified several metabolic products. While the major and pharmacologically active metabolites are 5-hydroxypropafenone (B19502) and N-depropylpropafenone, other minor metabolites are also formed. nih.govdrugbank.comfda.gov this compound results from the degradation of the propoxyamine side chain of the parent propafenone molecule. nih.gov Its identification as a metabolite is confirmed through analytical techniques used in drug metabolism studies, which separate and identify the various compounds present in biological samples after drug administration. chemicalbook.comchemicalbook.com

| Property | Value | Source |

| Chemical Name | 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one | lgcstandards.com |

| CAS Number | 3516-95-8 | lgcstandards.comsigmaaldrich.com |

| Molecular Formula | C15H14O2 | lgcstandards.compharmaffiliates.com |

| Molecular Weight | 226.27 g/mol | lgcstandards.compharmaffiliates.com |

| Melting Point | 36-37 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 158°C/2mmHg | chemicalbook.comchemicalbook.com |

| Appearance | Off-White to Slightly Yellow Solid/Crystals | chemicalbook.comchemicalbook.comsigmaaldrich.com |

Significance as a Pharmaceutical Impurity (e.g., Propafenone Impurity A)

Beyond its role as a metabolite, this compound is officially recognized as a key impurity in propafenone drug products. It is designated as "Propafenone Impurity A" in pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). lgcstandards.compharmaffiliates.comsynzeal.com

Impurities in pharmaceutical preparations can arise during the synthesis of the active pharmaceutical ingredient (API) or from the degradation of the drug product over time. daicelpharmastandards.com The presence of impurities, even in small amounts, is a critical quality attribute that must be carefully controlled. Regulatory bodies require that impurities are identified, quantified, and maintained below specific thresholds to ensure the safety and efficacy of the medication. synzeal.comdaicelpharmastandards.com Therefore, manufacturers of propafenone must employ validated analytical methods, such as high-performance liquid chromatography (HPLC), to monitor and limit the levels of Propafenone Impurity A in their products. daicelpharmastandards.comdavidpublisher.com

Metabolic Pathways and Biotransformation Studies

Propafenone is subject to extensive hepatic (liver) metabolism, which is influenced by a person's genetic makeup. fda.govnih.gov The primary metabolic pathways are hydroxylation and N-dealkylation, which are catalyzed by specific enzymes in the cytochrome P450 system. researchgate.netnih.gov

Hydroxylation: The formation of 5-hydroxypropafenone is primarily mediated by the CYP2D6 enzyme. This pathway is subject to genetic polymorphism, meaning that individuals can be classified as poor, intermediate, or extensive metabolizers, which significantly affects the drug's plasma concentrations and half-life. fda.govnih.govbohrium.com

N-dealkylation: The formation of N-depropylpropafenone (norpropafenone) is catalyzed by both CYP3A4 and CYP1A2 enzymes. fda.govnih.gov

The formation of this compound represents a different metabolic route, involving the cleavage of the ether and amine linkages in the side chain attached to the propiophenone (B1677668) core. Studies on propafenone's biotransformation have shown that degradation of the propoxyamine side chain is one of the metabolic fates of the drug. nih.gov This process essentially removes the side chain that is crucial for the drug's primary antiarrhythmic activity, leaving the core propiophenone structure. While the major metabolites retain some pharmacological activity, this compound is generally considered an inactive byproduct of this degradation pathway. nih.govsigmaaldrich.comnih.gov

| Metabolic Pathway | Primary Enzyme(s) Involved | Major Metabolite(s) | Source |

| 5-Hydroxylation | CYP2D6 | 5-Hydroxypropafenone | fda.govresearchgate.netbohrium.com |

| N-dealkylation | CYP3A4, CYP1A2 | N-depropylpropafenone (Norpropafenone) | fda.govnih.gov |

| Side-chain degradation | Not specified | This compound | nih.gov |

Implications for Drug Metabolism and Pharmacokinetics of Parent Compounds

The genetic polymorphism of the CYP2D6 enzyme is a major determinant of this variability. bohrium.com In poor metabolizers, the parent drug's concentration is much higher, and its half-life is longer, as the primary hydroxylation pathway is impaired. fda.gov Conversely, in extensive metabolizers, the drug is cleared more rapidly. youtube.com

Advanced Research Directions and Future Perspectives on 2 Hydroxy 3 Phenylpropiophenone

Development of Novel Therapeutic Agents

The primary established role of 2'-Hydroxy-3-phenylpropiophenone is as a key synthetic intermediate for the antiarrhythmic drug Propafenone (B51707). tcichemicals.com Propafenone, chemically known as 2'-[2-hydroxy-3-(propylamino)-propoxy]-3-phenylpropiophenone, functions as a sodium channel antagonist and is used to treat cardiac arrhythmias. tcichemicals.comnih.gov The pharmacological actions of Propafenone have been extensively studied, demonstrating its ability to prolong the refractory period in the heart's atria and exhibit local-anesthetic action. nih.gov

Future research is focused on leveraging the this compound backbone to create novel analogs with improved or entirely new therapeutic activities. Research into Propafenone-related analogs has already indicated potential for developing modulators of multidrug resistance and novel antimalarial leads. tcichemicals.com This suggests that the core structure is amenable to modifications that can target a diverse range of biological processes. Derivatives of this compound have also been noted for their general antiarrhythmic, spasmolytic, and local anaesthetic activities. sigmaaldrich.comsigmaaldrich.com

| Derivative Class | Known/Potential Therapeutic Application | Mechanism of Action/Target | Reference |

|---|---|---|---|

| Propafenone Analogs | Antiarrhythmic | Sodium Channel Antagonist | tcichemicals.comnih.gov |

| Propafenone-related Modulators | Modulation of Multidrug Resistance | Not specified | tcichemicals.com |

| Propafenone-related Modulators | Antimalarial | Not specified | tcichemicals.com |

| General Derivatives | Spasmolytic, Local Anesthetic | Not specified | sigmaaldrich.comsigmaaldrich.com |

Exploration of Uncharted Biological Activities and Therapeutic Targets

Beyond its role in cardiovascular drugs, the this compound structure holds promise for a variety of other therapeutic areas. The broader class of hydroxychalcones and related phenolics, which share structural similarities, are known to possess a wide array of biological activities, suggesting fertile ground for investigation. mdpi.comresearchgate.net

Future research should focus on systematic screening of this compound and its novel derivatives for activities such as:

Anti-inflammatory and Antioxidant Effects: Hydroxy-substituted chalcones are well-documented for their antioxidant and anti-inflammatory properties. mdpi.com For instance, certain chalcones inhibit inflammatory enzymes like iNOS and COX-2 and reduce the secretion of inflammatory cytokines. mdpi.com Similarly, related acetophenone (B1666503) derivatives have shown potent anti-inflammatory and anti-allergic activities. frontiersin.org

Antimicrobial Activity: Phenolic compounds are renowned for their antimicrobial properties. researchgate.net Investigating the efficacy of this compound against various bacterial and fungal strains could uncover new leads for anti-infective agents.

Anticancer Properties: The phosphatidylinositol 3-kinase (PI3Kα) pathway is a critical target in cancer therapy. mdpi.com While research has focused on quinolone-based inhibitors, the development of propiophenone-based analogs targeting this or other cancer-related pathways represents a viable future direction. mdpi.com

Innovations in Synthetic Methodology for Enhanced Accessibility

Innovations in this area could include:

Green Synthesis: The development of environmentally friendly synthetic methods is a key goal in modern chemistry. This could involve using greener solvents and catalysts. For example, methods developed for related compounds like 2-hydroxy-3-nitroacetophenone utilize metal salt catalysts in carboxylic acid as a solvent to achieve directional hydroxylation, improving yield and environmental profile. google.com Another approach seen in chalcone (B49325) synthesis uses benign catalysts like banana peel ash in solvent-free conditions. rsc.org

Catalytic Fries Rearrangement: The Fries rearrangement is a classic method for producing hydroxyketones. A patented method for synthesizing p-hydroxypropiophenone, a related compound, utilizes methanesulfonic acid as a catalyst for the rearrangement of propionylphenol, offering a mild and high-yield pathway. google.com Adapting such catalytic strategies could provide efficient and scalable routes to this compound.

Integration of Advanced Computational Techniques for Drug Discovery

Advanced computational techniques are indispensable tools for modern drug discovery, enabling the rapid and cost-effective prediction of a molecule's biological activity and properties. For this compound, these methods can guide the synthesis of derivatives with higher potency and better target specificity.

Future research will likely integrate the following techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. For instance, docking studies on chalcone analogs have been used to evaluate their inhibitory potential against bacterial proteins from Staphylococcus aureus, with binding energies indicating strong antibacterial activity. mdpi.comresearchgate.net Similar in silico studies could be used to screen this compound derivatives against a vast library of therapeutic targets, such as kinases, proteases, and GPCRs. mdpi.com

Density Functional Theory (DFT): DFT calculations can provide deep insights into a molecule's electronic structure and chemical reactivity. mdpi.com This information helps in understanding reaction mechanisms and designing molecules with desired electronic properties for enhanced biological interactions.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate chemical structure with biological activity, QSAR can predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

| Computational Technique | Potential Target/Application | Insight Gained | Reference (from related structures) |

|---|---|---|---|

| Molecular Docking | Bacterial Proteins (e.g., Penicillin-Binding Proteins) | Prediction of binding affinity and antibacterial potential. | mdpi.com |

| Molecular Docking | Cancer Targets (e.g., PI3Kα) | Identification of key binding interactions for anticancer drug design. | mdpi.com |

| Density Functional Theory (DFT) | Chemical Reactivity Analysis | Understanding of electron donor/acceptor sites and molecular stability. | mdpi.com |

Potential Applications in Materials Science

The potential of this compound extends beyond pharmacology into the realm of materials science. The molecule's distinct functional groups—a reactive phenol, a ketone, and two aromatic rings—make it an attractive building block for novel polymers and functional materials.

Future perspectives in this area include:

Monomer for High-Performance Polymers: The phenolic hydroxyl group and the carbon backbone could be utilized in polymerization reactions to create new polyesters, polyethers, or polycarbonates. Drawing an analogy, the structurally related (S)-2-Hydroxy-3-phenylpropanoic acid is noted as a monomer for creating degradable and biocompatible polyphenyllactic acid materials. selleckchem.com This suggests that polymers derived from this compound could possess interesting thermal, mechanical, and biodegradable properties.

Component in Photopolymers and Photoinitiators: The ketone functional group, particularly within an aromatic system, is a common feature in photoinitiators used to trigger polymerization reactions upon exposure to light. The specific structure of this compound could be explored for its potential in UV-curing applications, such as in coatings, inks, and 3D printing resins.

Scaffold for Functional Dyes or Sensors: The aromatic rings can be further functionalized to create molecules that interact with specific analytes or exhibit unique photophysical properties, opening avenues for the development of new sensors or dyes.

常见问题

Basic: How can the molecular structure of 2'-hydroxy-3-phenylpropiophenone be confirmed experimentally?

Answer:

The structure can be validated using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to identify aromatic protons, hydroxyl groups, and the propiophenone backbone. Mass spectrometry (MS) confirms the molecular ion peak (m/z 226.28) and fragmentation patterns . Infrared (IR) spectroscopy detects the carbonyl (C=O) stretch (~1670 cm⁻¹) and hydroxyl (-OH) absorption (~3200–3500 cm⁻¹). Computational tools like Gaussian or Avogadro can predict spectral data for comparison with experimental results .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE: Wear N95 masks , tightly sealed goggles, and nitrile gloves (tested for chemical resistance, as glove permeability data is incomplete) .

- Ventilation: Use fume hoods to avoid inhalation of dust/particulates (classified as a combustible solid with flashpoint 113°C) .

- Storage: Keep in a cool, dry place away from oxidizers. Monitor stability under varying humidity and temperature conditions .

Advanced: How can synthetic routes for this compound be optimized to improve yield?

Answer:

- Friedel-Crafts acylation: Optimize catalyst (e.g., AlCl₃ or FeCl₃) concentration and reaction temperature (80–120°C) to reduce side products .

- Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance electrophilic substitution efficiency .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product (>98% GC) .

Advanced: How do researchers reconcile contradictory hazard classifications for this compound?

Answer:

While some sources classify it as non-hazardous , others note eye/skin irritation (H315, H319) . To resolve discrepancies:

- Contextual analysis: Hazard classifications may depend on concentration (e.g., pure vs. diluted forms) .

- Empirical testing: Conduct in vitro assays (e.g., EpiDerm™ for skin irritation) to validate toxicity under specific experimental conditions .

Basic: What analytical techniques are suitable for quantifying this compound in solution?

Answer:

- HPLC-UV: Use a C18 column with mobile phase (acetonitrile:water, 60:40), detection at 254 nm .

- GC-MS: Employ a DB-5 column and electron ionization (EI) mode for volatile derivatives (e.g., silylated samples) .

- Spectrophotometry: Quantify via UV absorbance at λmax ~280 nm (aromatic π→π* transitions) .

Advanced: How can computational chemistry predict the reactivity of this compound derivatives?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

- Molecular docking: Simulate interactions with biological targets (e.g., sodium ion channels for antiarrhythmic activity) using AutoDock Vina .

- QSAR models: Corolate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

Advanced: What methodologies are used to evaluate the antiarrhythmic activity of derivatives?

Answer:

- In vitro models: Use Langendorff-perfused rodent hearts to measure action potential duration (APD) and arrhythmia thresholds .

- Patch-clamp electrophysiology: Assess sodium/potassium channel blocking efficacy in cardiomyocytes .

- SAR studies: Modify the hydroxyl or phenyl groups and compare IC₅₀ values for structure-activity trends .

Basic: How can solubility and stability issues be addressed in pharmacological studies?

Answer:

- Co-solvents: Use DMSO or PEG-400 for aqueous solubility enhancement (test biocompatibility in cell assays) .

- pH adjustment: Ionize the hydroxyl group (pKa ~10) in alkaline buffers (e.g., phosphate buffer, pH 8–9) .

- Stability monitoring: Perform accelerated degradation studies (40°C/75% RH) with HPLC analysis to identify decomposition products .

Advanced: What strategies validate the purity of synthesized derivatives for publication?

Answer:

- Multi-method validation: Combine HPLC (purity >95%), HRMS (exact mass ±2 ppm), and elemental analysis (C, H, O ±0.3%) .

- NMR purity: Integrate impurity peaks relative to the main product (limit: <1% by ¹H NMR) .

- Batch reproducibility: Synthesize three independent batches and report RSD for yields/purity .

Advanced: How do researchers design experiments to investigate structure-activity relationships (SAR) for local anesthetic derivatives?

Answer:

- Functional group variation: Synthesize analogs with substituted phenyl rings (e.g., -Cl, -OCH₃) or modified ketone chains .

- In vivo models: Measure nerve blockade duration in rodent sciatic nerve assays .

- Lipophilicity optimization: Calculate logP values (e.g., using MarvinSketch) to correlate with membrane permeability and potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。